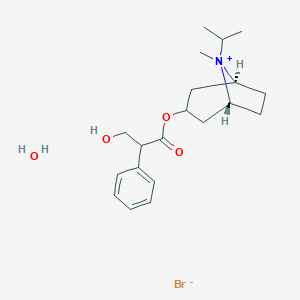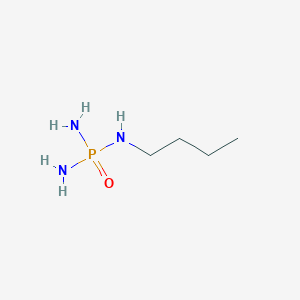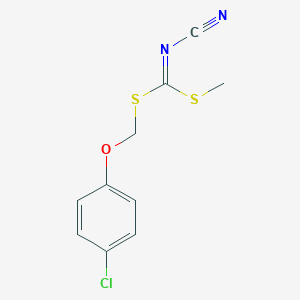
1,2-Propanediamine, N2,N2-dimethyl-
Vue d'ensemble
Description
“1,2-Propanediamine, N2,N2-dimethyl-” is an organic compound with the molecular formula C5H14N2 . It is also known by other names such as “(1-aminopropan-2-yl)dimethylamine” and "n,n-dimethylpropylenediamine" .
Synthesis Analysis
The synthesis of “1,2-Propanediamine, N2,N2-dimethyl-” can be achieved via the ammonolysis of 1,2-dichloropropane . Another method involves the catalytic amination of isopropanolamine and ammonia over Raney Ni with potassium carbonate as the additive .Molecular Structure Analysis
The molecular structure of “1,2-Propanediamine, N2,N2-dimethyl-” consists of a three-carbon chain with two amine groups attached to the first and second carbon atoms. The second carbon atom also has a methyl group attached to it .Physical And Chemical Properties Analysis
“1,2-Propanediamine, N2,N2-dimethyl-” has a density of 0.8±0.1 g/cm3, a boiling point of 104.9±8.0 °C at 760 mmHg, and a vapor pressure of 30.3±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.4±3.0 kJ/mol, a flash point of 13.3±13.1 °C, and an index of refraction of 1.443 .Applications De Recherche Scientifique
Atmospheric Chemistry and Environmental Impact
N-(2-amino-1-methylethyl)-N,N-dimethylamine: plays a significant role in atmospheric chemistry. Studies have shown that it undergoes OH-initiated degradation under simulated atmospheric conditions . This process is crucial for understanding the compound’s environmental impact, particularly its contribution to air quality and potential formation of secondary pollutants.
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It serves as a building block in the synthesis of complex molecules that are used to study protein functions and interactions . Its role in proteomics is vital for advancing our understanding of biological processes at the molecular level.
Synthesis of Agrochemicals
1,2-Propanediamine, N2,N2-dimethyl-: is a versatile intermediate in the synthesis of agrochemicals . It’s used to create compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity and food security.
Pharmaceutical Applications
The compound is also important in pharmaceutical research. It’s used in the synthesis of various drug candidates, including those with potential antitumor activity . Its versatility in drug design and synthesis makes it a valuable asset in medicinal chemistry.
Material Science
In material science, (1-aminopropan-2-yl)dimethylamine is used to produce polymers and resins with specific properties . These materials have applications ranging from industrial manufacturing to high-tech sectors, highlighting the compound’s importance in material innovation.
Organic Synthesis
Lastly, this compound is a key reagent in organic synthesis. It’s involved in the preparation of a wide array of organic compounds, including indole derivatives which are prevalent moieties in many natural products and pharmaceuticals .
Safety and Hazards
“1,2-Propanediamine, N2,N2-dimethyl-” is considered hazardous. It is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-N,2-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWBCIUNCAMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885093 | |
| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediamine, N2,N2-dimethyl- | |
CAS RN |
19764-58-0 | |
| Record name | N2,N2-Dimethyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2,2-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2,N2-dimethylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the structure of N2,N2-dimethyl-1,2-propanediamine contribute to the chirality of the palladium(II) complexes studied?
A1: N2,N2-dimethyl-1,2-propanediamine acts as a bidentate ligand, coordinating to the palladium(II) ion through its two nitrogen atoms. While the molecule itself doesn't possess a chiral center, its coordination to the palladium(II) ion, along with another bidentate ligand (meso-1,2-diphenyl-1,2-ethanediamine in this study), leads to the formation of a square-planar complex with configurational chirality []. This means that the spatial arrangement of the ligands around the palladium(II) ion creates two non-superimposable mirror images (enantiomers). This is analogous to the chirality observed in tetrahedral carbon atoms with four different substituents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




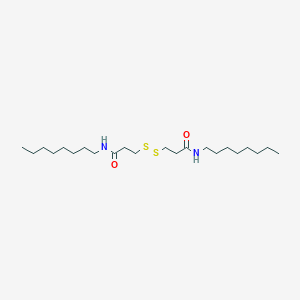





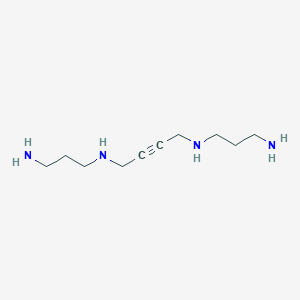
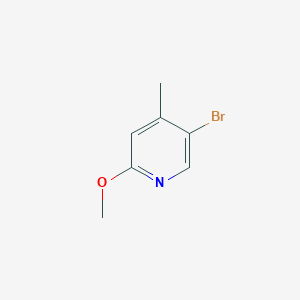
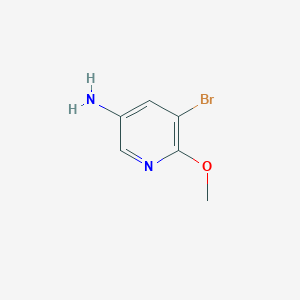
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
